molecular formula C12H16O3 B1438780 2-[(Tert-butoxy)methyl]benzoic acid CAS No. 857005-12-0

2-[(Tert-butoxy)methyl]benzoic acid

Cat. No.: B1438780
CAS No.: 857005-12-0
M. Wt: 208.25 g/mol
InChI Key: MBPJCQJAOBCJFO-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)methyl]benzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a benzoic acid core substituted with a tert-butoxy group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)methyl]benzoic acid typically involves the reaction of 2-bromomethylbenzoic acid with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the tert-butoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Tert-butoxy)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)methyl]benzoic acid involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity and binding affinity of the compound, making it useful in modifying the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)methyl]benzoic acid is unique due to the specific positioning of the tert-butoxy group, which can significantly influence its chemical reactivity and applications. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPJCQJAOBCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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